molecular formula C68H50N4 B3030462 N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-di(1-naphthyl)benzidine CAS No. 910058-11-6

N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-di(1-naphthyl)benzidine

Cat. No.: B3030462
CAS No.: 910058-11-6
M. Wt: 923.1 g/mol
InChI Key: NXTRQJAJPCXJPY-UHFFFAOYSA-N
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Description

N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine is an organic compound with the molecular formula C68H50N4. It is known for its application as a hole transport material in organic light-emitting diodes (OLEDs). This compound is characterized by its high thermal stability and excellent charge transport properties, making it a valuable material in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine typically involves a multi-step process. One common method includes the reaction of 4-bromo-N,N-diphenylaniline with 1-naphthylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like toluene, and requires heating to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in halogenated or nitrated derivatives .

Scientific Research Applications

N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine has a wide range of applications in scientific research:

    Chemistry: Used as a hole transport material in OLEDs, enhancing the efficiency and stability of these devices.

    Biology: Investigated for its potential use in biosensors due to its electrochemical properties.

    Medicine: Explored for its role in drug delivery systems and as a component in diagnostic devices.

    Industry: Utilized in the production of organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis[4-(diphenylamino)phenyl]-N,N’-di(1-naphthyl)benzidine stands out due to its high thermal stability and superior charge transport properties. Compared to similar compounds, it offers better performance in OLEDs and other organic electronic devices, making it a preferred choice for researchers and manufacturers .

Properties

IUPAC Name

4-N-naphthalen-1-yl-4-N-[4-[4-[N-naphthalen-1-yl-4-(N-phenylanilino)anilino]phenyl]phenyl]-1-N,1-N-diphenylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H50N4/c1-5-23-55(24-6-1)69(56-25-7-2-8-26-56)59-43-47-63(48-44-59)71(67-33-17-21-53-19-13-15-31-65(53)67)61-39-35-51(36-40-61)52-37-41-62(42-38-52)72(68-34-18-22-54-20-14-16-32-66(54)68)64-49-45-60(46-50-64)70(57-27-9-3-10-28-57)58-29-11-4-12-30-58/h1-50H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTRQJAJPCXJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H50N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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